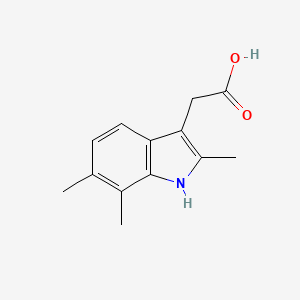

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid

描述

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid, also known as TMA-A, is an organic compound that is used in various scientific research applications. It is a derivative of indolic acid and is a monocarboxylic acid. TMA-A is a colorless solid at room temperature, and has a pungent odor. It is typically found as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds.

科学研究应用

Biotechnological Production

Field

Systems Microbiology and Biomanufacturing

Application Summary

Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .

Methods of Application

Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Results

This approach has led to the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

Biological Activities of Indole Diterpenoids

Field

Natural Products and Bioprospecting

Application Summary

Indole diterpenoids (IDTs) are an essential class of structurally diverse fungal secondary metabolites. These compounds exhibit antibacterial, anti-insect, and ion channel inhibitory activities .

Methods of Application

IDTs are produced by certain fungi such as Penicillium, Aspergillus, Claviceps, and Epichloe species .

Results

Some IDT compounds have been used for drug discovery. For example, as BK channel blockers, IDTs have been shown to reduce intraocular pressure and have been used to treat glaucoma .

Indole Derivatives in Drug Discovery

Field

Application Summary

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application

The methods of application vary depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

Results

The results vary depending on the specific derivative and its intended use. However, many indole derivatives have shown promising results in preclinical and clinical trials .

Indole-3-acetic acid in Cell Biology

Field

Application Summary

Indole-3-acetic acid, a derivative of indole, has been found to induce caspase-8 and caspase-9, which results in caspase-3 activation and poly (adp-ribose) polymerases cleavage .

Methods of Application

The methods of application vary depending on the specific study. Typically, these compounds are applied to cells in a laboratory setting and then observed for their effects .

Results

The results vary depending on the specific study. However, the induction of caspase-8 and caspase-9 has been observed in studies involving indole-3-acetic acid .

属性

IUPAC Name |

2-(2,6,7-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-5-10-11(6-12(15)16)9(3)14-13(10)8(7)2/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGYSCIYCHOGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(N2)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989441 | |

| Record name | (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid | |

CAS RN |

6949-72-0 | |

| Record name | 2,6,7-Trimethyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC22872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)